![molecular formula C12H6N2O6S B420782 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide CAS No. 58920-49-3](/img/structure/B420782.png)
3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide is an organic compound with the molecular formula C12H6N2O6S It is a derivative of dibenzothiophene, characterized by the presence of nitro groups at the 3 and 7 positions and a sulfone group at the 5,5-dioxide position
Preparation Methods
The synthesis of 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide typically involves the nitration of dibenzothiophene followed by oxidation. One common method includes:
Nitration: Dibenzothiophene is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 7 positions.
Oxidation: The nitrated product is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to form the sulfone group at the 5,5-dioxide position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide involves its interaction with molecular targets and pathways. The nitro groups and sulfone moiety play crucial roles in its reactivity and interactions. For instance, the nitro groups can participate in redox reactions, while the sulfone group can influence the compound’s electronic properties and binding affinity to specific targets.
Comparison with Similar Compounds
3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide can be compared with other similar compounds such as:
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.
3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide:
5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid: This compound has carboxylic acid groups, making it useful in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
58920-49-3 |
|---|---|
Molecular Formula |
C12H6N2O6S |
Molecular Weight |
306.25g/mol |
IUPAC Name |
3,7-dinitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H6N2O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H |
InChI Key |
YRXRGRLSHSSUNF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
![N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B420702.png)
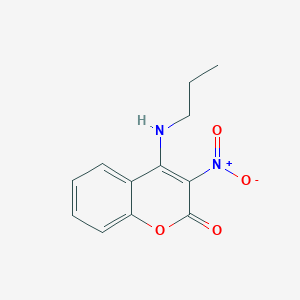
![Bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] 2-butenedioate](/img/structure/B420705.png)
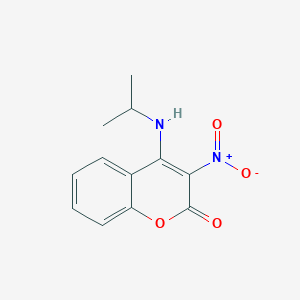
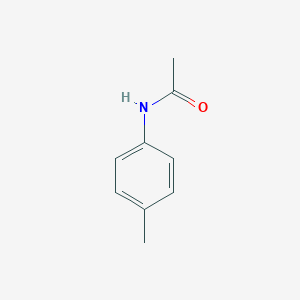
![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)
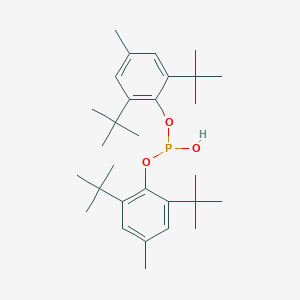
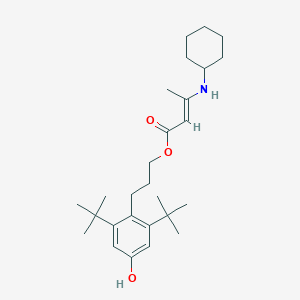
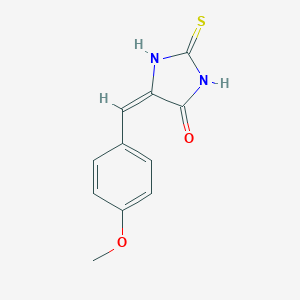
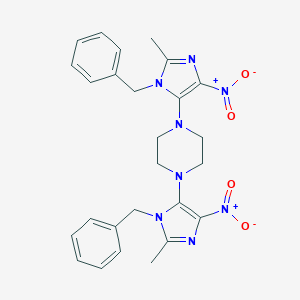
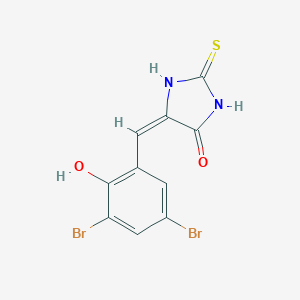
![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)
